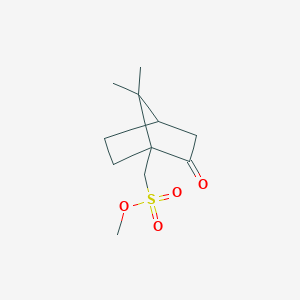

Camphor sulfonic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZJIRRXGXBJAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl (1R)-(-)-10-Camphorsulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl (1R)-(-)-10-camphorsulfonate, a chiral sulfonic acid ester. This compound and its parent acid, (1R)-(-)-10-camphorsulfonic acid (CSA), are valuable reagents in asymmetric synthesis and for the resolution of chiral amines and other cationic species. This document provides detailed experimental protocols for the synthesis of the precursor, (1R)-(-)-10-camphorsulfonic acid, and its subsequent conversion to the methyl ester. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Synthesis of Starting Material: (1R)-(-)-10-Camphorsulfonic Acid

The synthesis of the target methyl ester begins with the preparation of the parent sulfonic acid from (1R)-(-)-camphor. The following protocol is adapted from established literature procedures.

Experimental Protocol: Sulfonation of (1R)-(-)-Camphor

Reaction Scheme:

(1R)-(-)-Camphor + Acetic Anhydride + Sulfuric Acid → (1R)-(-)-10-Camphorsulfonic Acid

Procedure:

-

A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with concentrated sulfuric acid.

-

The flask is cooled in an ice-salt bath, and acetic anhydride is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 20 °C.

-

Finely powdered (1R)-(-)-camphor is then added to the reaction mixture in portions.

-

After the addition is complete, the cooling bath is removed, and the mixture is stirred at room temperature for an extended period (typically 36-48 hours) to allow for the crystallization of the product.

-

The solid product is collected by suction filtration and washed with diethyl ether to remove unreacted starting material and byproducts.

-

The crude (1R)-(-)-10-camphorsulfonic acid is dried in a vacuum desiccator. Further purification can be achieved by recrystallization from glacial acetic acid.

Quantitative Data for (1R)-(-)-10-Camphorsulfonic Acid

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₄S | General Knowledge |

| Molecular Weight | 232.30 g/mol | General Knowledge |

| Melting Point | 193-195 °C (decomposes) | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water, slightly soluble in glacial acetic acid and ethyl acetate, insoluble in ether. | [1] |

Synthesis of Methyl (1R)-(-)-10-Camphorsulfonate

Two primary methods are presented for the synthesis of the target methyl ester: direct Fischer esterification of the sulfonic acid and a two-step process via the sulfonyl chloride intermediate.

Method A: Fischer Esterification

This method involves the direct reaction of the sulfonic acid with methanol in the presence of an acid catalyst.

Reaction Scheme:

(1R)-(-)-10-Camphorsulfonic Acid + Methanol (excess) --[H⁺ catalyst]--> Methyl (1R)-(-)-10-Camphorsulfonate + H₂O

Procedure:

-

(1R)-(-)-10-camphorsulfonic acid is dissolved in a large excess of anhydrous methanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl (1R)-(-)-10-camphorsulfonate.

-

The product can be further purified by column chromatography or recrystallization.

Method B: Synthesis via Sulfonyl Chloride

This alternative route involves the conversion of the sulfonic acid to the more reactive sulfonyl chloride, followed by reaction with methanol.

Reaction Scheme:

(1R)-(-)-10-Camphorsulfonic Acid + Thionyl Chloride (SOCl₂) → (1R)-(-)-10-Camphorsulfonyl Chloride + SO₂ + HCl

Procedure:

-

A suspension of (1R)-(-)-10-camphorsulfonic acid in a suitable solvent (e.g., chloroform) is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[2]

-

The mixture is heated to reflux, and thionyl chloride is added dropwise.[2]

-

Heating is continued until the evolution of sulfur dioxide and hydrogen chloride gases ceases.[2]

-

The resulting solution of (1R)-(-)-10-camphorsulfonyl chloride can be used directly in the next step or isolated by removal of the solvent.

Reaction Scheme:

(1R)-(-)-10-Camphorsulfonyl Chloride + Methanol → Methyl (1R)-(-)-10-Camphorsulfonate + HCl

Procedure:

-

The crude (1R)-(-)-10-camphorsulfonyl chloride is dissolved in anhydrous dichloromethane or another suitable inert solvent.

-

The solution is cooled in an ice bath, and anhydrous methanol is added, followed by the slow addition of a base such as triethylamine or pyridine to act as an acid scavenger.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed successively with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification is achieved by column chromatography or recrystallization.

Characterization Data for Methyl (1R)-(-)-10-Camphorsulfonate

| Parameter | Expected/Known Value | Reference |

| Molecular Formula | C₁₁H₁₈O₄S | General Knowledge |

| Molecular Weight | 246.32 g/mol | General Knowledge |

| Appearance | Expected to be a crystalline solid or an oil | General Knowledge |

| ¹H NMR | Expected signals for the camphor scaffold and a singlet for the methyl ester group (~3.7 ppm). | Based on general NMR principles |

| ¹³C NMR | Expected signals for the camphor scaffold and a signal for the methyl ester carbon (~53 ppm). | Based on general NMR principles |

| IR (cm⁻¹) | Expected strong absorptions for S=O stretching (~1350 and 1170 cm⁻¹) and C=O stretching (~1740 cm⁻¹). | Based on general IR principles |

Visualized Workflows and Pathways

Synthesis Workflow

Caption: Overall workflow for the synthesis of methyl (1R)-(-)-10-camphorsulfonate.

Fischer Esterification Mechanism

Caption: Simplified mechanism of Fischer esterification for sulfonic acids.

References

mechanism of camphor sulfonation with sulfuric acid and acetic anhydride

An In-depth Technical Guide to the Sulfonation of Camphor

Topic: Mechanism of Camphor Sulfonation with Sulfuric Acid and Acetic Anhydride Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism and experimental protocols for the sulfonation of camphor using a mixture of sulfuric acid and acetic anhydride to produce camphorsulfonic acid (CSA). CSA is a vital organosulfur compound utilized as a resolving agent for chiral amines, a catalyst in organic synthesis, and in pharmaceutical formulations.[1][2]

The Reaction Mechanism: A Stepwise Elucidation

The sulfonation of camphor, specifically at the C10 methyl group, does not proceed via a simple electrophilic substitution on an unactivated carbon. The accepted mechanism involves a series of rearrangements and intermediate steps, facilitated by the strong acidic medium.[1] Acetic anhydride reacts with sulfuric acid to form a potent sulfonating agent, likely acetylsulfuric acid which can act as a source of sulfur trioxide (SO₃).

The proposed mechanism is as follows:

-

Protonation: The carbonyl oxygen of camphor is protonated by sulfuric acid.

-

Retro-Semipinacol Rearrangement: A Wagner-Meerwein rearrangement occurs, leading to the formation of a tertiary carbocation.

-

Alkene Formation: Deprotonation of the carbocation at the C10 methyl group results in the formation of an exocyclic alkene intermediate.

-

Sulfonation: The alkene undergoes electrophilic attack by the sulfonating agent (SO₃).

-

Rearrangement and Tautomerization: A subsequent rearrangement re-establishes the camphor bicyclic structure, now with the sulfonic acid group at the C10 position.[1]

Below is a diagram illustrating the proposed reaction pathway.

Experimental Protocols

A standard and reliable procedure for the synthesis of D,L-10-camphorsulfonic acid is well-documented.[3] The protocol involves the careful addition of reagents at controlled temperatures to ensure safety and maximize yield.

Detailed Methodology

-

Reagent Preparation: In a three-necked, round-bottomed flask equipped with a powerful stirrer, dropping funnel, and thermometer, 6 moles of concentrated sulfuric acid are placed. The flask is cooled in an ice-salt mixture.[3]

-

Addition of Acetic Anhydride: 12 moles of acetic anhydride are added slowly to the sulfuric acid, ensuring the temperature does not exceed 20°C. This addition typically takes 1 to 1.5 hours.[3] Allowing the temperature to rise can cause the mixture to develop a yellow-orange color, leading to discolored final product.[3]

-

Addition of Camphor: 6 moles of coarsely powdered D,L-camphor are then added to the mixture.[3]

-

Reaction: The mixture is stirred until the camphor is completely dissolved. The flask is then sealed and allowed to stand for approximately 36 hours as the mixture warms to room temperature.[3]

-

Isolation and Purification: The resulting crystalline camphorsulfonic acid is collected on a suction filter and washed with ether.[3] The product is then dried in a vacuum desiccator. Further purification can be achieved by recrystallization from glacial acetic acid if necessary.[3]

The following diagram outlines the general experimental workflow.

Quantitative Data Summary

The yield and properties of the final product can vary based on the specific reaction conditions employed. The table below summarizes quantitative data from various reported experimental procedures.

| Parameter | Organic Syntheses[3] | U.S. Patent 3,819,689[4] | Chinese Patent CN101092379A[5] |

| Camphor | 6 moles (912 g) | 30.0 kg | 60-80 parts by weight |

| Sulfuric Acid | 6 moles (588 g) | 40.8 kg (conc.) | 40-60 parts (fuming) |

| Acetic Anhydride | 12 moles (1216 g) | 81.6 kg | 100 parts by weight |

| Reaction Temp. | < 20°C initially, then RT | 28-32°C | 5-30°C |

| Reaction Time | 36 hours | 72 hours | 45-60 hours |

| Yield | 38-42% (530-580 g) | ~44% (21 kg) | Not specified |

| Melting Point | 202-203°C (decomposes) | 199-202°C | Not specified |

Factors Influencing the Reaction

Several factors can influence the outcome of the camphor sulfonation reaction:

-

Temperature Control: Maintaining a low temperature (<20°C) during the initial mixing of sulfuric acid and acetic anhydride is crucial to prevent the formation of colored byproducts and ensure a purer final product.[3]

-

Reaction Time: The yield of camphorsulfonic acid is dependent on the crystallization period. A 16-hour period yields approximately 34%, which increases with longer reaction times.[3]

-

Stereochemistry: The reaction can be performed on D,L-camphor to produce a racemic mixture of camphorsulfonic acid.[3][4] If an optically active product is desired, the corresponding enantiopure natural camphor must be used as the starting material.[3] However, studies have noted that some racemization can occur during the sulfonation process depending on the conditions.[6]

-

Purity of Reagents: While a good commercial grade of acetic anhydride is generally sufficient, the purity of all reagents can impact the final product's quality.[3]

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3819689A - Resolution of dl-camphor-10-sulfonic acid - Google Patents [patents.google.com]

- 5. CN101092379A - Method for synthesizing optically active laevogyrate and dexiotropous camphor sulfonic acid - Google Patents [patents.google.com]

- 6. Understanding the Sulphonation of Camphor - Genspark [genspark.ai]

Determining the Solubility of Camphor-10-Sulfonic Acid Methyl Ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Camphor-10-sulfonic acid and its derivatives are extensively used as resolving agents for chiral amines and in the synthesis of various pharmaceutical intermediates.[1] The methyl ester, in particular, serves as a key building block and its solubility profile across a range of organic solvents is a critical parameter for process optimization and scale-up. Factors such as solvent polarity, temperature, and the crystalline structure of the solute significantly influence solubility. This guide aims to equip researchers with the necessary knowledge to accurately determine and interpret the solubility of camphor-10-sulfonic acid methyl ester.

Physicochemical Properties of Related Compounds

A fundamental understanding of the physicochemical properties of camphor-10-sulfonic acid and camphor provides a basis for predicting the solubility behavior of the methyl ester.

Table 1: Physicochemical Properties of Camphor-10-Sulfonic Acid and Camphor

| Property | (1S)-(+)-10-Camphorsulfonic Acid | (1R)-(+)-Camphor |

| Molecular Formula | C₁₀H₁₆O₄S[2] | C₁₀H₁₆O |

| Molecular Weight | 232.30 g/mol [2] | 152.23 g/mol |

| Melting Point | 196-200 °C (decomposes)[2][3] | Approx. 175 °C |

| Appearance | White crystalline powder | White crystalline solid |

| Solubility | Soluble in water and a wide variety of organic substances.[1] Exhibits moderate solubility in chloroform.[3][4] Slightly soluble in glacial acetic acid and ethyl acetate.[5] | Soluble in ethanol, DMSO, and dimethylformamide.[6] Sparingly soluble in aqueous buffers.[6] |

The sulfonic acid group in camphor-10-sulfonic acid imparts significant polarity and the capacity for hydrogen bonding, contributing to its broad solubility. Esterification of the sulfonic acid to its methyl ester will reduce the polarity and eliminate the acidic proton, which is expected to decrease its solubility in polar protic solvents like water and increase its solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

The following protocol details the shake-flask method, a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Materials and Equipment

-

Camphor-10-sulfonic acid methyl ester (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Constant temperature incubator/shaker or water bath

-

Vials with screw caps and PTFE septa

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and volumetric flasks

-

Drying oven

Experimental Workflow

Caption: Workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of camphor-10-sulfonic acid methyl ester to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles.

-

Transfer the filtered aliquot to a pre-weighed vial.

-

Accurately weigh the vial containing the filtrate.

-

Evaporate the solvent under a gentle stream of inert gas or in a drying oven at a temperature below the melting point of the solute until a constant weight of the dried residue is achieved.

-

Weigh the vial with the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / [(Weight of vial + solution) - (Weight of vial + solute)] * Density of solvent * 100

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 2: Hypothetical Solubility of Camphor-10-Sulfonic Acid Methyl Ester at 25 °C

| Solvent | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Hexane | 0.1 | Hypothetical Value | Hypothetical Value |

| Toluene | 2.4 | Hypothetical Value | Hypothetical Value |

| Dichloromethane | 3.1 | Hypothetical Value | Hypothetical Value |

| Ethyl Acetate | 4.4 | Hypothetical Value | Hypothetical Value |

| Acetone | 5.1 | Hypothetical Value | Hypothetical Value |

| Ethanol | 5.2 | Hypothetical Value | Hypothetical Value |

| Methanol | 6.6 | Hypothetical Value | Hypothetical Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Hypothetical Value | Hypothetical Value |

Factors Influencing Solubility and Discussion

The principle of "like dissolves like" is a primary determinant of solubility.

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. (1S)-(+)-10-Camphorsulfonic acid 99 3144-16-9 [sigmaaldrich.com]

- 3. (1S)-(+)-Camphor-10-sulphonic acid | 3144-16-9 [chemicalbook.com]

- 4. (1S)-(+)-Camphor-10-sulphonic acid CAS#: 3144-16-9 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

physical and chemical properties of methyl (1S)-(+)-10-camphorsulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (1S)-(+)-10-camphorsulfonate, a derivative of (1S)-(+)-10-camphorsulfonic acid (CSA), is a chiral organic compound with significance in pharmaceutical development, primarily as a potential genotoxic impurity (PGI). Understanding its physical and chemical properties, synthesis, and analytical control is crucial for ensuring the safety and quality of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of methyl (1S)-(+)-10-camphorsulfonate, including its core properties, a detailed synthesis protocol, and modern analytical methodologies for its detection and quantification.

Core Physical and Chemical Properties

Methyl (1S)-(+)-10-camphorsulfonate is a white to off-white solid.[1] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 62319-13-5 | [1] |

| Molecular Formula | C₁₁H₁₈O₄S | [2] |

| Molecular Weight | 246.32 g/mol | [2] |

| Appearance | White to Off-White Solid | [1] |

| Boiling Point (Predicted) | 382.9 ± 15.0 °C | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| Alternate CAS Number | 46471-67-4 | [2] |

Synthesis of Methyl (1S)-(+)-10-Camphorsulfonate

The synthesis of methyl (1S)-(+)-10-camphorsulfonate can be achieved through the esterification of (1S)-(+)-10-camphorsulfonic acid with methanol. A general and plausible two-step experimental protocol is outlined below, starting from the commercially available camphorsulfonic acid.

Experimental Protocol

Step 1: Synthesis of (1S)-(+)-10-Camphorsulfonyl Chloride

This initial step converts the sulfonic acid to a more reactive sulfonyl chloride intermediate.

-

Materials:

-

(1S)-(+)-10-Camphorsulfonic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Round-bottomed flask with reflux condenser and gas outlet

-

Stirring bar

-

-

Procedure:

-

In a round-bottomed flask, suspend (1S)-(+)-10-camphorsulfonic acid in toluene.

-

Add an excess of thionyl chloride (approximately 3.5 equivalents) to the suspension.

-

Purge the reaction mixture with an inert gas (e.g., argon) for 5 minutes.

-

Stir the mixture at room temperature for 10 minutes, then heat to reflux for 2 hours.

-

After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure.

-

Add fresh toluene and remove it again under vacuum to ensure complete removal of residual thionyl chloride.

-

Dry the resulting crude (1S)-(+)-10-camphorsulfonyl chloride under vacuum to obtain a solid product.

-

Step 2: Esterification to Methyl (1S)-(+)-10-Camphorsulfonate

-

Materials:

-

(1S)-(+)-10-Camphorsulfonyl chloride

-

Anhydrous methanol

-

A non-nucleophilic base (e.g., pyridine or triethylamine)

-

Anhydrous dichloromethane (DCM) as solvent

-

Stirring bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Dissolve the (1S)-(+)-10-camphorsulfonyl chloride in anhydrous DCM in a clean, dry flask.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess of anhydrous methanol, followed by the dropwise addition of the non-nucleophilic base to neutralize the HCl byproduct formed during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the mixture with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl (1S)-(+)-10-camphorsulfonate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Spectral Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the camphor skeleton and the methyl ester group. Key expected chemical shifts (in ppm, relative to TMS) include:

-

Two singlets for the gem-dimethyl groups on the camphor ring.

-

A singlet for the methyl group of the sulfonate ester.

-

A series of multiplets for the methylene and methine protons of the bicyclic camphor structure.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would provide further structural confirmation, with expected signals for:

-

The carbonyl carbon of the camphor moiety.

-

The quaternary carbons of the camphor skeleton.

-

The carbon of the methyl ester group.

-

The various methylene and methine carbons of the camphor ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

-

A strong absorption band for the carbonyl (C=O) stretch of the ketone group in the camphor structure.

-

Strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonate ester (S=O) group.

-

C-H stretching and bending vibrations for the aliphatic parts of the molecule.

Mass Spectrometry (MS) (Predicted)

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Expected fragments would arise from the loss of the methoxy group (-OCH₃), the entire sulfonate ester group, and fragmentation of the camphor skeleton.

Role in Drug Development: A Focus on Genotoxic Impurities

Methyl (1S)-(+)-10-camphorsulfonate is primarily of interest in drug development as a potential genotoxic impurity (PGI).[3] Alkyl sulfonates are a class of compounds that can act as alkylating agents, potentially reacting with DNA and leading to mutations.[4] Therefore, their presence in APIs, even at trace levels, is a significant safety concern.

The formation of methyl (1S)-(+)-10-camphorsulfonate can occur during the synthesis of an API where (1S)-(+)-10-camphorsulfonic acid is used as a chiral resolving agent or as a counter-ion in a salt formation step, particularly if methanol is present as a solvent or reagent.[3]

Regulatory bodies require stringent control of PGIs in pharmaceutical products. The control strategy involves a thorough risk assessment of the manufacturing process to identify the potential for PGI formation and the implementation of highly sensitive analytical methods for their detection and quantification.[5][6]

Analytical Methodologies for Control

Given the low permissible limits for PGIs, highly sensitive and specific analytical methods are required. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the techniques of choice.

Experimental Protocol: GC-MS for Alkyl Sulfonate Impurities

This protocol provides a general workflow for the trace analysis of alkyl sulfonate impurities, such as methyl (1S)-(+)-10-camphorsulfonate, in an API.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS), preferably a triple quadrupole (MS/MS) for higher sensitivity and selectivity.

-

A suitable capillary column (e.g., Rxi-5Sil MS).[7]

-

-

Sample Preparation:

-

Accurately weigh a known amount of the API sample.

-

Dissolve the sample in a suitable solvent (e.g., dichloromethane, acetonitrile, or ethyl acetate) that is free from interfering peaks.[8]

-

Prepare a series of calibration standards of methyl (1S)-(+)-10-camphorsulfonate in the same solvent.

-

-

GC-MS Conditions:

-

Injection Mode: Splitless injection to maximize sensitivity.

-

Injector Temperature: Optimized to ensure volatilization without degradation.

-

Oven Temperature Program: A gradient program to separate the analyte from the solvent front and other matrix components.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for MS/MS. Specific ions for methyl (1S)-(+)-10-camphorsulfonate would be monitored to ensure specificity and achieve low detection limits.

-

-

-

Data Analysis:

-

Quantify the amount of methyl (1S)-(+)-10-camphorsulfonate in the sample by comparing the peak area to the calibration curve.

-

The method should be validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8]

-

References

- 1. Methyl (1S)-(+)-10-CaMphorsulfonate | 62319-13-5 [chemicalbook.com]

- 2. Methyl (1S)-(+)-10-Camphorsulfonate | LGC Standards [lgcstandards.com]

- 3. CN112461982A - Detection method of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [restek.com]

- 8. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

absolute configuration of (1R)-(-)-10-camphorsulfonic acid derivatives

An In-depth Technical Guide to the Absolute Configuration of (1R)-(-)-10-Camphorsulfonic Acid Derivatives

Introduction

(1R)-(-)-10-Camphorsulfonic acid (CSA), a bicyclic organosulfur compound derived from camphor, is a cornerstone of stereochemistry.[1][2] It is widely employed as a chiral resolving agent for amines and other cationic compounds, and as a chiral catalyst or building block in asymmetric synthesis.[3][4][5] The precise three-dimensional arrangement of atoms, known as the absolute configuration, is critical to its function and to the stereochemical outcome of the reactions it mediates. For researchers, scientists, and professionals in drug development, a thorough understanding of the methods used to determine and confirm the absolute configuration of CSA and its derivatives is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for establishing the absolute configuration of derivatives of (1R)-(-)-10-camphorsulfonic acid. The established absolute configuration for the levorotatory (-)-enantiomer of 10-camphorsulfonic acid is (1R, 4S).[6][7]

Core Principles of Absolute Configuration

Absolute configuration refers to the definitive spatial arrangement of atoms in a chiral molecule.[8] It is formally described using the Cahn-Ingold-Prelog (CIP) priority rules, which assign a descriptor, either R (from Latin rectus, right) or S (from Latin sinister, left), to each chiral center.[8]

It is crucial to distinguish absolute configuration from optical rotation. While enantiomers rotate plane-polarized light in equal but opposite directions—designated as dextrorotatory (+) or levorotatory (-)—this physical property does not have a simple, direct correlation with the R/S designation. The synthesis of derivatives from (1R)-(-)-10-camphorsulfonic acid can lead to products that exhibit a positive (+) optical rotation, even though the original absolute configuration at the chiral centers of the camphor skeleton is retained.[9]

Experimental Methodologies for Determining Absolute Configuration

Several powerful analytical techniques are employed to unambiguously determine the absolute configuration of chiral molecules. The choice of method often depends on the physical state of the sample (e.g., crystalline solid vs. solution) and the specific structural features of the molecule.

Single-Crystal X-ray Crystallography

This is the gold standard for determining absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule is generated. This map reveals the precise spatial coordinates of each atom, allowing for the unequivocal assignment of the absolute configuration.[10] For (1R)-(-)-10-camphorsulfonic acid, single-crystal X-ray diffraction has confirmed the (1R, 4S) configuration.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile tool for configurational analysis in solution. Since enantiomers are indistinguishable in a non-chiral environment, a chiral auxiliary is required.[11][12]

-

Chiral Derivatizing Agents (CDAs): The chiral molecule of interest is covalently reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a pair of diastereomers. These diastereomers have different physical properties and, therefore, exhibit distinct chemical shifts in their NMR spectra, which can be correlated to the absolute configuration of the original molecule.[11][13]

-

Chiral Solvating Agents (CSAs): The chiral analyte forms transient, non-covalent diastereomeric complexes with a CSA. This interaction induces small but measurable differences in the chemical shifts of the enantiomers, allowing for their differentiation and, in some cases, the assignment of absolute configuration.[6][12] For instance, (1R,2R)-1,2-diphenylethane-1,2-diamine has been used as a CSA to determine the optical purity of CSA.[6][7]

Chiroptical Spectroscopy

These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

-

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized UV-Vis light. The resulting spectrum is highly sensitive to the molecule's stereochemistry. The absolute configuration is determined by comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT).[6][10]

-

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of polarized IR radiation. It provides detailed information about the stereochemistry of molecules in solution and has become a powerful tool for assigning absolute configuration, especially when crystallization for X-ray analysis is not feasible.[14][15]

Data Summary

Quantitative data for (1R)-(-)-10-camphorsulfonic acid and the principles of analytical techniques are summarized below.

Table 1: Physicochemical Properties of (1R)-(-)-10-Camphorsulfonic Acid

| Property | Value | Reference(s) |

| CAS Number | 35963-20-3 | [1] |

| Molecular Formula | C₁₀H₁₆O₄S | [1] |

| Molar Mass | 232.29 g·mol⁻¹ | [1] |

| Melting Point | 198 °C (decomposes) | [4] |

| Optical Rotation [α]²⁰/D | -21° (c = 2 in H₂O) | [4] |

| pKa | 1.2 | [1][2] |

| Absolute Configuration | (1R, 4S) | [6][7] |

Table 2: Comparison of Analytical Techniques for Absolute Configuration Determination

| Technique | Principle | Sample State | Key Advantage | Application to CSA Derivatives |

| X-ray Crystallography | X-ray diffraction from a single crystal lattice. | Crystalline Solid | Unambiguous 3D structure determination. | Definitive method if suitable crystals can be grown.[6] |

| NMR with CDA/CSA | Formation of diastereomers or diastereomeric complexes leading to distinct NMR signals. | Solution | Applicable when crystallization is difficult; provides data on optical purity. | Widely used for derivatives with reactive functional groups (e.g., alcohols, amines).[11][12] |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. | Solution | High sensitivity; requires small sample amount. | Effective when combined with TD-DFT calculations to confirm configuration.[6] |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. | Solution / Neat Liquid | Provides rich structural information; powerful for complex molecules in solution. | A strong alternative to ECD and X-ray for soluble derivatives.[14] |

Experimental Protocols

Protocol 1: Determination of Absolute Configuration by Single-Crystal X-ray Crystallography

-

Crystal Growth: Grow a high-quality single crystal of the CSA derivative. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Crystal Mounting: Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data.

-

Absolute Configuration Assignment: Determine the absolute structure parameter (e.g., the Flack parameter). A value close to 0 for the correct enantiomer confirms the assigned absolute configuration with high confidence.

Protocol 2: Determination of Optical Purity and Configuration using NMR with a Chiral Solvating Agent (CSA)

-

Sample Preparation: Prepare a solution of the CSA derivative in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire Initial Spectrum: Record a high-resolution ¹H NMR spectrum of the sample.

-

Addition of CSA: Add a molar equivalent of an appropriate enantiomerically pure CSA (e.g., (1R,2R)-1,2-diphenylethane-1,2-diamine for acidic compounds) to the NMR tube.[6]

-

Acquire Second Spectrum: After thorough mixing, record a second ¹H NMR spectrum.

-

Analysis: Compare the two spectra. In the presence of the CSA, specific proton signals of the enantiomers will be resolved into two separate peaks or multiplets. The integration of these signals allows for the determination of enantiomeric excess. By comparing the chemical shift differences (Δδ) to established models for that CSA, the absolute configuration can often be assigned.

Protocol 3: Absolute Configuration Determination using Electronic Circular Dichroism (ECD)

-

Sample Preparation: Prepare a dilute solution of the purified CSA derivative in a suitable transparent solvent (e.g., methanol or acetonitrile). The concentration should be adjusted to yield a maximum absorbance of ~1.0 in the UV-Vis spectrum.

-

Instrument Calibration: Calibrate the CD spectropolarimeter using a known standard, such as an aqueous solution of (+)-10-camphorsulfonic acid itself.[16][17]

-

Spectral Acquisition: Record the CD spectrum over the relevant wavelength range (e.g., 190-400 nm). The data is typically plotted as molar ellipticity [θ] versus wavelength.

-

Computational Modeling: Perform quantum chemical calculations (e.g., using TD-DFT at the B3LYP level) for one enantiomer (e.g., the R configuration) of the derivative to predict its theoretical ECD spectrum.

-

Comparison and Assignment: Compare the sign and shape of the experimental ECD spectrum with the calculated spectrum. A good match confirms the absolute configuration of the enantiomer used in the calculation. An inverted (mirror-image) spectrum indicates the opposite enantiomer.

Visualizations

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Absolute configuration - Wikipedia [en.wikipedia.org]

- 9. Research Portal [iro.uiowa.edu]

- 10. purechemistry.org [purechemistry.org]

- 11. drpress.org [drpress.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Two-Point Calibration of Circular Dichrometer with d-10-Camphorsulfonic Acid | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

Spectroscopic Analysis of Diastereomeric Camphorsulfonate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of stereochemistry, the accurate determination of enantiomeric purity and absolute configuration is paramount, particularly in the pharmaceutical industry where the physiological activity of a drug can be highly dependent on its stereoisomeric form. One powerful technique for this determination is the use of chiral derivatizing agents (CDAs) in conjunction with nuclear magnetic resonance (NMR) spectroscopy. This method converts a mixture of enantiomers, which are indistinguishable by NMR, into a mixture of diastereomers, which possess distinct physical and spectral properties.[1]

This technical guide provides an in-depth exploration of the use of (1S)-(+)-camphorsulfonic acid and its derivatives, primarily (1S)-(+)-camphorsulfonyl chloride, as effective CDAs for the spectroscopic analysis of chiral alcohols and other functional groups. Camphorsulfonic acid offers a cost-effective and stable alternative to other common CDAs, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[2] This document details the underlying principles, experimental protocols, data interpretation, and spectroscopic data for the analysis of diastereomeric camphorsulfonate esters.

Principle of Diastereomeric Analysis using Camphorsulfonate Esters

The fundamental principle lies in the conversion of a pair of enantiomers (e.g., (R)- and (S)-alcohol) into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent, such as (1S)-(+)-camphorsulfonyl chloride.

-

(R)-Alcohol + (1S)-Camphorsulfonyl chloride → (R, 1S)-Camphorsulfonate ester

-

(S)-Alcohol + (1S)-Camphorsulfonyl chloride → (S, 1S)-Camphorsulfonate ester

The resulting diastereomeric esters have different spatial arrangements of their atoms. Consequently, the protons and carbons in the vicinity of the stereogenic centers will experience different magnetic environments in the NMR spectrometer. This difference in the magnetic environment leads to non-equivalent chemical shifts (anisochronous signals) for corresponding nuclei in the two diastereomers, allowing for their distinct observation and quantification.[3] The integration of these separated signals in the NMR spectrum provides a direct measure of the diastereomeric ratio, which in turn reflects the enantiomeric excess (e.e.) of the original alcohol sample.

Experimental Protocols

Synthesis of Diastereomeric Camphorsulfonate Esters

This protocol is adapted from the procedure reported by Saba, S. et al.[2]

Materials:

-

Chiral alcohol (racemic or enantioenriched)

-

(1S)-(+)-Camphorsulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water (ice-cold)

-

10% Hydrochloric acid (HCl) solution (ice-cold)

-

Saturated sodium bicarbonate (NaHCO₃) solution (ice-cold)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve the chiral alcohol (5 mmol) in 25 mL of dichloromethane.

-

Add triethylamine (7.5 mmol, 1.5 equivalents) to the solution.

-

Cool the mixture in an ice bath for 15 minutes with stirring.

-

Slowly add (1S)-(+)-camphorsulfonyl chloride (5.5 mmol, 1.1 equivalents) to the cooled mixture over a period of 5 minutes.

-

Continue to stir the reaction mixture in the ice bath for an additional 45 minutes.

-

Transfer the reaction mixture to a separatory funnel and perform sequential extractions with:

-

10 mL of ice-cold deionized water

-

8 mL of ice-cold 10% HCl solution

-

10 mL of ice-cold saturated NaHCO₃ solution

-

10 mL of ice-cold deionized water

-

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to afford the crude camphorsulfonate ester. Yields typically range from 75-86%.[2]

-

The crude product can be purified by flash column chromatography on silica gel if necessary, though for NMR analysis of enantiomeric excess, the crude mixture is often sufficient.

NMR Spectroscopic Analysis

Sample Preparation:

-

Accurately weigh and dissolve approximately 5-10 mg of the diastereomeric camphorsulfonate ester mixture in about 0.6 mL of a suitable deuterated solvent (CDCl₃ is commonly used).

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher is recommended) is preferable for better signal dispersion.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Pay close attention to the signals corresponding to protons near the stereogenic center of the alcohol moiety and the diastereotopic protons of the camphorsulfonyl group (e.g., the CH₂SO₃ group). These are often the most resolved signals.[2]

-

For accurate quantification of the diastereomeric ratio, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) between scans.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Signals for carbons near the stereogenic center may show baseline separation.[2]

-

-

2D NMR (optional but recommended for complex molecules):

-

COSY (Correlation Spectroscopy) can help in assigning coupled proton signals.

-

HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.

-

Data Presentation and Interpretation

The key to determining the enantiomeric excess is the identification of well-resolved signals corresponding to each diastereomer. The ratio of the integrals of these signals directly corresponds to the ratio of the enantiomers in the original sample.

Enantiomeric Excess (e.e.) Calculation: e.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100

Quantitative NMR Data

The following tables summarize representative ¹H and ¹³C NMR chemical shift data for diastereomeric camphorsulfonate esters derived from various racemic alcohols using (1S)-(+)-camphorsulfonyl chloride. All spectra were recorded in CDCl₃.

Table 1: ¹H NMR Data for Diastereomeric Camphorsulfonate Esters of Racemic Alcohols [2]

| Racemic Alcohol | Diastereomer | Key Proton Signal | Chemical Shift (δ, ppm) |

| (±)-Ethyl 3-hydroxybutyrate | Diastereomer 1 | CH₂SO₃ | 3.1 (d), 3.6 (d) |

| Diastereomer 2 | CH₂SO₃ | 3.0 (d), 3.7 (d) | |

| (±)-2-Butanol | Diastereomer 1 | CH₂SO₃ | 3.0 (d) |

| Diastereomer 2 | CH₂SO₃ | 3.6 (d) | |

| (±)-1-Phenylethanol | Diastereomer 1 | CH₂SO₃ | 2.5 - 3.5 (AB doublet) |

| Diastereomer 2 | CH₂SO₃ | 2.5 - 3.5 (AB doublet) | |

| (±)-2-Hydroxymethyloxirane | Diastereomer 1 | CH₂SO₃ | 3.1 |

| Diastereomer 2 | CH₂SO₃ | 3.6 | |

| (±)-1-Phenyl-2-propyn-1-ol | Diastereomer 1 | OCH | 5.2 |

| Diastereomer 2 | OCH | 5.6 |

Note: The signals for the CH₂SO₃ group are often two distinct doublets for each diastereomer due to the diastereotopic nature of these protons.

Table 2: ¹³C NMR Data for Diastereomeric Camphorsulfonate Esters of Racemic Alcohols [2]

| Racemic Alcohol | Diastereomer | Key Carbon Signal | Chemical Shift (δ, ppm) |

| (±)-Ethyl 3-hydroxybutyrate | Diastereomer 1 (from R-enantiomer) | C=O (of ethyl ester) | 169.22 |

| Diastereomer 2 (from S-enantiomer) | C=O (of ethyl ester) | 169.32 | |

| (±)-2-Butanol | Diastereomers | C-O (of 2-butyl moiety) | Partially resolved signals |

Determination of Absolute Configuration

While camphorsulfonate esters are excellent for determining enantiomeric excess, establishing a universal model for determining the absolute configuration based on the sign of the chemical shift difference (Δδ = δS - δR), similar to the well-established Mosher's method, is not as straightforward and is less documented in the literature. The bulky and conformationally flexible camphor skeleton makes the anisotropic effects on the alcohol moiety more complex to predict.

However, empirical rules can often be established for a specific class of compounds. The assignment of absolute configuration typically relies on one of the following methods:

-

Comparison with an authentic sample: Preparing the camphorsulfonate ester of a known enantiomer of the alcohol and comparing its spectrum to that of the mixture.[2]

-

X-ray crystallography: If one of the diastereomeric esters can be crystallized, its absolute configuration can be unambiguously determined.

-

Computational modeling: In some cases, conformational analysis and calculation of NMR chemical shifts using quantum mechanical methods can help to correlate the observed spectra with the absolute configuration.

Other Spectroscopic Techniques

While NMR is the primary tool for analyzing these diastereomeric esters, other spectroscopic methods can provide complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the formation of the sulfonate ester. Key characteristic absorption bands include:

-

S=O asymmetric stretch: ~1350 cm⁻¹

-

S=O symmetric stretch: ~1175 cm⁻¹

-

S-O-C stretch: ~900-1000 cm⁻¹ The disappearance of the broad O-H stretching band of the parent alcohol (around 3200-3600 cm⁻¹) is also a key indicator of a successful reaction.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized esters. The fragmentation patterns can also provide structural information. Common fragmentation pathways for sulfonate esters involve cleavage of the S-O and O-C bonds.

Circular Dichroism (CD) Spectroscopy

The diastereomeric esters will have distinct CD spectra. While complex to predict ab initio, empirical comparison of the CD spectra of the diastereomers can be a powerful tool for differentiation and, in some cases, for assigning the absolute configuration, especially when combined with computational methods.[4]

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the analysis of chiral alcohols using camphorsulfonic acid.

Principle of Diastereomeric Differentiation by NMR

References

- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.library.fordham.edu [research.library.fordham.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical characterization, absolute configuration and optical purity of (1S)-(+)- and (1R)-(-)-10-camphorsulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Retro-Semipinacol Rearrangement: A Cornerstone in Camphorsulfonic Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Camphorsulfonic acid (CSA), a vital chiral resolving agent and strong acid catalyst in pharmaceutical synthesis, is prepared commercially through the sulfonation of camphor. While seemingly a straightforward functionalization of an unactivated methyl group, the reaction proceeds through a sophisticated and elegant mechanistic pathway known as a retro-semipinacol rearrangement, a specific type of Wagner-Meerwein rearrangement. This technical guide provides a comprehensive overview of this critical reaction, detailing its mechanism, experimental protocols, and quantitative data to support researchers in the field of organic synthesis and drug development.

The Mechanistic Pathway: A Cascade of Rearrangements

The sulfonation of camphor with a mixture of sulfuric acid and acetic anhydride does not proceed by direct substitution. Instead, it involves a series of carbocation-mediated rearrangements.[1] The accepted mechanism is as follows:

-

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of camphor by the strong acid catalyst. This activation step is crucial for inducing the subsequent rearrangement.

-

Formation of a Nonclassical Carbocation via Retro-Semipinacol Rearrangement: The protonated camphor undergoes a retro-semipinacol rearrangement. This involves the migration of a carbon-carbon bond, leading to the formation of a more stable tertiary carbocation, which is a nonclassical carbocation (also known as a bridged carbocation).[2] This rearrangement relieves ring strain and sets the stage for the subsequent steps.

-

Deprotonation to an Alkene Intermediate: The carbocation intermediate is then deprotonated to form a transient alkene.[1][2] This step effectively transfers the site of reactivity from the camphor skeleton to a newly formed double bond.

-

Sulfonation of the Alkene: The alkene intermediate readily undergoes electrophilic addition with sulfur trioxide (present in fuming sulfuric acid or generated from the reaction of sulfuric acid and acetic anhydride) to form a sulfonium ion intermediate.

-

Final Semipinacol Rearrangement: A subsequent semipinacol rearrangement, another form of Wagner-Meerwein rearrangement, re-establishes the camphor scaffold, now with a sulfonic acid group at the C10 position.[1][2] This final rearrangement leads to the thermodynamically stable product, 10-camphorsulfonic acid.

The following diagram illustrates this intricate mechanistic pathway:

Caption: Mechanistic pathway of camphorsulfonic acid synthesis.

Quantitative Data from Experimental Protocols

The yield of camphorsulfonic acid is influenced by reaction conditions such as temperature, reaction time, and the ratio of reagents. Below is a summary of quantitative data from established experimental protocols.

| Protocol Reference | Camphor (moles) | Sulfuric Acid (moles) | Acetic Anhydride (moles) | Reaction Time (hours) | Yield (%) |

| Organic Syntheses, Coll. Vol. 5, p.194 (1973) | 6 | 6 | 12 | 16 | 34 |

| Organic Syntheses, Coll. Vol. 5, p.194 (1973) | 6 | 6 | 12 | 36 | 38-42 |

| PrepChem | 0.296 | 0.306 | 0.588 | 48-72 | 50 |

Detailed Experimental Protocols

The following are detailed methodologies for the synthesis of camphorsulfonic acid, adapted from reputable sources.

Protocol 1: Based on Organic Syntheses[3]

Materials:

-

D,L-Camphor (912 g, 6 moles)

-

Concentrated Sulfuric Acid (588 g, 366 mL, 6 moles)

-

Acetic Anhydride (1216 g, 1170 mL, 12 moles)

Procedure:

-

A 3-liter, three-necked, round-bottomed flask is equipped with a powerful slow-speed stirrer, a 500-mL dropping funnel, and a thermometer.

-

The flask is charged with concentrated sulfuric acid and cooled in an ice-salt mixture.

-

Acetic anhydride is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 20°C. This addition typically takes 1-1.5 hours.

-

After the addition is complete, the dropping funnel is replaced with a stopper, and the coarsely powdered D,L-camphor is added.

-

Stirring is continued until all the camphor has dissolved.

-

The stirrer is removed, the flask is stoppered, and the ice bath is removed. The reaction mixture is allowed to stand at room temperature for 36 hours.

-

The crystalline camphorsulfonic acid is collected by suction filtration and washed with ether.

-

The product is dried in a vacuum desiccator at room temperature to yield 530–580 g (38–42%) of nearly white crystalline product.

Protocol 2: Based on PrepChem

Materials:

-

Camphor, finely powdered (45 g)

-

Concentrated Sulfuric Acid (30 g)

-

Acetic Anhydride (60 g)

Procedure:

-

A mixture of concentrated sulfuric acid and acetic anhydride is prepared and stirred well.

-

Finely powdered camphor is added to the stirred mixture.

-

The camphor dissolves readily, and the solution is allowed to stand for 2-3 days until the crystallization of d-camphorsulfonic acid is complete.

-

The crystals are filtered through asbestos or glass wool and washed with acetic acid until colorless.

-

The product is recrystallized from acetic acid or ethyl acetate to yield 50% of large prisms.

Logical Workflow for Synthesis and Analysis

The following diagram outlines the general workflow from starting materials to the final, purified product.

Caption: General workflow for the synthesis of camphorsulfonic acid.

Conclusion

The synthesis of camphorsulfonic acid from camphor is a classic example of a complex molecular rearrangement in organic chemistry. The retro-semipinacol rearrangement provides a pathway for the functionalization of a seemingly unreactive position on the camphor scaffold. A thorough understanding of this mechanism, coupled with detailed experimental protocols and quantitative data, is essential for researchers and professionals in drug development who rely on this important chiral building block. The information presented in this guide serves as a valuable resource for the successful synthesis and application of camphorsulfonic acid.

References

A Technical Guide to the Hygroscopic Nature of Camphorsulfonic Acid and Its Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hygroscopic properties of camphorsulfonic acid (CSA) and its esters, compounds of significant interest in the pharmaceutical industry. Due to its role as a resolving agent and in the formation of therapeutic salts, understanding the interaction of CSA with atmospheric moisture is critical for drug formulation, stability, and manufacturing.[1][2] This document outlines the qualitative and quantitative aspects of hygroscopicity, details the established experimental protocols for its determination, and provides visual workflows to aid in the design and execution of these critical studies.

The Significance of Hygroscopicity in Pharmaceutical Development

Hygroscopicity, the tendency of a solid material to absorb or adsorb moisture from the surrounding environment, is a crucial physicochemical property that must be characterized during drug development.[3] The uptake of water can lead to a host of undesirable changes in active pharmaceutical ingredients (APIs) and excipients, including:

-

Chemical Degradation: The presence of water can accelerate hydrolysis and other degradation pathways, compromising the potency and safety of the drug.

-

Physical Instability: Moisture can induce changes in the solid form of a material, such as deliquescence (dissolving in absorbed water to form a solution), or conversion between anhydrous and hydrated forms. These changes can impact bioavailability and processability.[4][5]

-

Alteration of Mechanical Properties: Changes in water content can affect powder flow, compaction behavior, and the mechanical strength of tablets.

-

Microbial Growth: Increased water activity can support the growth of microorganisms.

Given these potential issues, a thorough understanding and quantification of a compound's hygroscopic nature are essential for the selection of appropriate solid forms, the design of stable formulations, and the determination of suitable packaging and storage conditions.

Hygroscopic Profile of Camphorsulfonic Acid

Camphorsulfonic acid is widely reported to be a hygroscopic solid.[3][6] Multiple sources indicate that it readily absorbs moisture from the air and can be deliquescent in a humid atmosphere.[4][5][6] This strong affinity for water is attributed to the presence of the highly polar sulfonic acid group. The extreme solubility of CSA in water further underscores its hydrophilic nature.[7]

Camphorsulfonic Acid Esters

Camphorsulfonic acid esters, which can be formed during the manufacturing of APIs, are often considered potential genotoxic impurities.[8][9] The hygroscopic nature of these esters is not well-documented and would require experimental characterization. It is reasonable to hypothesize that their hygroscopicity may differ from the parent acid due to the modification of the sulfonic acid group, but this must be confirmed empirically.

Quantitative Assessment of Hygroscopicity

The hygroscopicity of a pharmaceutical solid is typically classified based on its water uptake at a specific temperature and relative humidity. The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system, which is summarized in the table below.

Table 1: European Pharmacopoeia Hygroscopicity Classification

| Classification | Water Uptake (w/w %) at 25°C and 80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Source: Adapted from European Pharmacopoeia guidelines.

To quantitatively characterize the hygroscopic nature of a compound like camphorsulfonic acid or its esters, several experimental techniques are employed. The most common and powerful of these are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

Experimental Protocols

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[10] This method is invaluable for generating moisture sorption-desorption isotherms, which provide a detailed profile of a material's interaction with water vapor.[11]

-

Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed into the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument waits for the sample mass to equilibrate before proceeding to the next humidity level. The mass uptake is continuously recorded.

-

Desorption Phase: Once the maximum RH is reached, the humidity is decreased in a similar stepwise manner back to 0% RH. The loss of mass is recorded throughout this phase.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage water uptake. This data is then plotted as a moisture sorption-desorption isotherm (water uptake vs. RH).

Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a sample.[12] It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. This technique is particularly useful for determining the absolute water content of a solid at a single point in time, for example, after storage under specific humidity conditions.

-

Sample Preparation: A known mass of the sample is introduced into the titration vessel containing a pre-titrated solvent to a dry endpoint.

-

Titration: The Karl Fischer reagent is added to the sample solution. The iodine in the reagent reacts with the water from the sample.

-

Endpoint Detection: The endpoint of the titration is reached when all the water has been consumed, and an excess of iodine is detected, typically by a potentiometric electrode.

-

Calculation: The amount of Karl Fischer reagent consumed is used to calculate the mass of water in the original sample, which is then expressed as a percentage of the total sample mass. For strongly acidic samples like camphorsulfonic acid, buffering of the solvent may be necessary to maintain the optimal pH range for the Karl Fischer reaction.

Logical Relationship for Solid-State Stability Assessment

The assessment of hygroscopicity is a critical input for the overall evaluation of the solid-state stability of a pharmaceutical compound. The interplay between hygroscopicity and other solid-state properties determines the ultimate stability and performance of the drug substance and product.

Conclusion and Recommendations

Camphorsulfonic acid is a well-established hygroscopic compound, a property that necessitates careful consideration during all stages of pharmaceutical development. While specific quantitative hygroscopicity data for CSA and its esters is not widely published, the experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these materials.

For any new salt form or ester of camphorsulfonic acid intended for pharmaceutical use, it is strongly recommended that:

-

Dynamic Vapor Sorption analysis be performed to generate a complete moisture sorption-desorption isotherm. This will reveal the extent of water uptake across a range of humidity conditions and identify any critical relative humidity points where phase transitions may occur.

-

Karl Fischer titration be used to determine the absolute water content of batches and to support stability studies under various storage conditions.

The data generated from these studies will be instrumental in guiding formulation strategies, such as the use of protective film coatings or co-processing with excipients, and in defining appropriate packaging and storage requirements to ensure the quality, safety, and efficacy of the final drug product.[13]

References

- 1. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 3144-16-9: Camphorsulfonic acid | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. D-Camphorsulfonic Acid | C10H16O4S | CID 65617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R)-(-)-10-Camphorsulfonic acid | 35963-20-3 [chemicalbook.com]

- 7. US3221046A - Process for concentrating aqueous solutions of camphorsulfonic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 11. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Primary Amines Using Camphor Sulfonyl Derivatives

Topic: Chiral Resolution of Primary Amines using Camphor Sulfonyl Derivatives For: Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers, a critical process in the development of pharmaceuticals and fine chemicals, is often achieved through chiral resolution. This application note details a robust and widely applicable method for the chiral resolution of primary amines. While the query specified the use of camphor sulfonic acid methyl ester, the scientifically established and prevalent method involves the use of camphor sulfonyl chloride to form diastereomeric sulfonamides, or camphor sulfonic acid to form diastereomeric salts. This document will focus on the derivatization of primary amines with (1S)-(+)-10-camphorsulfonyl chloride, leading to the formation of diastereomeric sulfonamides that can be separated by chromatographic techniques. This method provides a reliable means to obtain enantiomerically pure amines.

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers into a pair of diastereomers. These diastereomers possess distinct physical properties, such as solubility and chromatographic retention times, which allows for their separation using standard laboratory techniques. Following separation, the resolving agent can be cleaved to yield the pure enantiomers of the primary amine.

Principle of Chiral Resolution

The chiral resolution process using (1S)-(+)-10-camphorsulfonyl chloride involves two key stages:

-

Diastereomer Formation: The racemic primary amine is reacted with an enantiomerically pure resolving agent, (1S)-(+)-10-camphorsulfonyl chloride. This reaction forms two diastereomeric sulfonamides.

-

Diastereomer Separation: The resulting mixture of diastereomers is then separated. While crystallization can sometimes be employed, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or column chromatography are generally more effective and versatile for separating these diastereomeric sulfonamides.[1]

Experimental Workflow

The overall workflow for the chiral resolution of a primary amine using camphorsulfonyl chloride is depicted below.

Figure 1: Experimental workflow for chiral resolution.

Detailed Experimental Protocol

This protocol provides a general procedure for the formation and separation of diastereomeric sulfonamides. Optimization of reaction conditions and chromatographic separation may be necessary for specific primary amines.

Materials and Reagents

-

Racemic primary amine

-

(1S)-(+)-10-Camphorsulfonyl chloride

-

Triethylamine (or another suitable non-chiral base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

1 M Hydrochloric acid

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Silica gel for column chromatography or an appropriate HPLC column

Procedure: Formation of Diastereomeric Sulfonamides

-

In a clean, dry round-bottom flask, dissolve the racemic primary amine (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.

-

In a separate flask, dissolve (1S)-(+)-10-camphorsulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane.

-

Slowly add the camphorsulfonyl chloride solution to the amine solution dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric sulfonamides.

Procedure: Separation of Diastereomers by Column Chromatography

-

Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis of the crude product.

-

Dissolve the crude diastereomeric sulfonamide mixture in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the collected fractions by TLC to identify those containing the separated diastereomers.

-

Combine the fractions containing each pure diastereomer and evaporate the solvent to yield the isolated diastereomeric sulfonamides.

-

Determine the diastereomeric purity and enantiomeric excess (after cleavage) using chiral HPLC or NMR spectroscopy.

Data Presentation

The following table summarizes representative data for the chiral resolution of a hypothetical primary amine, illustrating the expected outcomes of the process.

| Parameter | Diastereomer 1 | Diastereomer 2 |

| Retention Time (HPLC) | 15.2 min | 18.5 min |

| Yield (isolated) | 45% | 42% |

| Diastereomeric Excess (de) | >98% | >98% |

| Specific Rotation [α]D | +25.3° (c 1, CHCl₃) | -15.8° (c 1, CHCl₃) |

| Melting Point | 121-123 °C | 115-117 °C |

Logical Relationship of the Resolution Process

The success of this chiral resolution method hinges on the distinct properties of the formed diastereomers, which allows for their physical separation.

Figure 2: Logical flow of chiral resolution.

Alternative Method: Diastereomeric Salt Formation

An alternative and also widely used method for the chiral resolution of primary amines is the formation of diastereomeric salts with an enantiomerically pure acid, such as (1S)-(+)-10-camphorsulfonic acid.[2][3] This method relies on the differential solubility of the resulting diastereomeric salts, allowing for their separation by fractional crystallization.

Brief Protocol for Diastereomeric Salt Formation

-

Dissolve the racemic primary amine in a suitable solvent (e.g., ethanol, methanol, or acetone).

-

Add a solution of (1S)-(+)-10-camphorsulfonic acid (0.5 to 1.0 equivalents) in the same solvent.

-

Allow the mixture to stand, often with cooling, to induce crystallization of the less soluble diastereomeric salt.

-

Isolate the crystals by filtration.

-

The more soluble diastereomer remains in the mother liquor.

-

The resolved amine can be recovered from the salt by treatment with a base.

This method can be very efficient but often requires extensive optimization of solvents and crystallization conditions.

Conclusion

The use of (1S)-(+)-10-camphorsulfonyl chloride as a chiral derivatizing agent is a powerful and versatile method for the resolution of primary amines. The formation of stable, easily separable diastereomeric sulfonamides allows for the isolation of enantiomerically pure amines, which is of paramount importance in the pharmaceutical and fine chemical industries. While the direct use of this compound for this purpose is not a standard procedure, the methods presented herein using the sulfonyl chloride or the free acid provide reliable and well-documented alternatives.

References

Application Notes and Protocols: Camphorsulfonyl Chloride as a Chiral Derivatizing Agent for NMR Spectroscopy

Topic: Determination of Enantiomeric Excess using Camphorsulfonyl Chloride and NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction